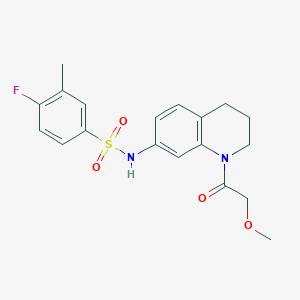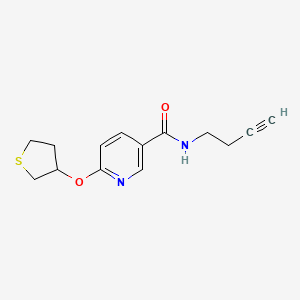
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as BTT-3033, is a small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to increase NAD+ levels in cells.
Wirkmechanismus
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide works by increasing NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is also involved in DNA repair and gene expression. NAD+ levels decline with age, and this has been linked to various age-related diseases. By increasing NAD+ levels, N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide may help to slow down the aging process and prevent age-related diseases.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to increase NAD+ levels in various tissues, including the liver, muscle, and brain. This increase in NAD+ levels has been associated with improved metabolic function, increased exercise capacity, and reduced inflammation. N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is that it is a small molecule drug candidate that can be easily synthesized and purified. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is to further investigate its potential therapeutic applications in age-related diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, more research is needed to determine the optimal dosage and duration of treatment with N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. Finally, clinical trials in humans are needed to determine its safety and efficacy as a potential therapeutic agent.
Synthesemethoden
The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several steps, including the reaction of 3-bromo-1-propyne with 6-hydroxynicotinamide, followed by the reaction of the resulting product with tetrahydrothiophene-3-ol. The final product is obtained through purification and crystallization. The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been optimized to yield a high purity product with good reproducibility.
Wissenschaftliche Forschungsanwendungen
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of age-related diseases such as Alzheimer's and Parkinson's. N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve metabolic function and increase exercise capacity in animal models.
Eigenschaften
IUPAC Name |
N-but-3-ynyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-7-15-14(17)11-4-5-13(16-9-11)18-12-6-8-19-10-12/h1,4-5,9,12H,3,6-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABGUJWGRAGZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

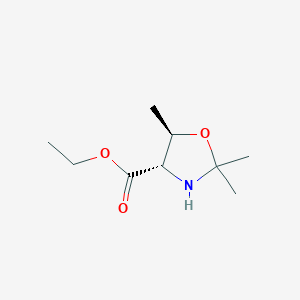
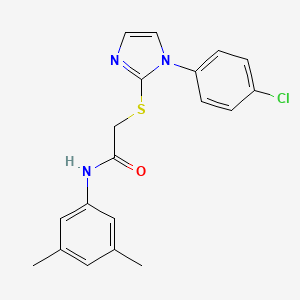
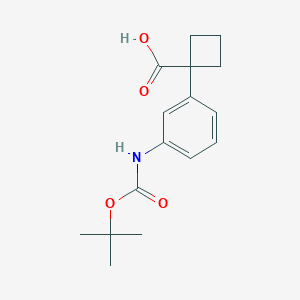

![N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2718591.png)
![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)
![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)
![3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2718599.png)

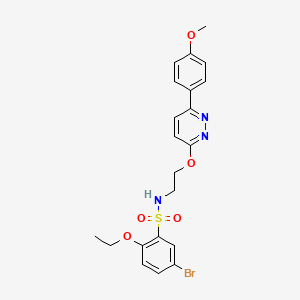
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)
